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Introduction

C18G is a synthetic antimicrobial peptide (AMP) that has demonstrated broad-spectrum
antibacterial activity.[1][2] Originally derived from a fragment of human platelet factor 1V, C18G
is a highly cationic (+8 charge) peptide designed to be alpha-helical and facially amphipathic.[2]
This structure allows it to selectively interact with and disrupt bacterial cell membranes, leading
to cell death.[2] Its efficacy against various bacterial strains makes it a promising candidate for
further investigation in the development of new antimicrobial agents.[1]

These application notes provide a detailed protocol for the chemical synthesis, purification, and
characterization of the C18G peptide, primarily utilizing Fmoc-based solid-phase peptide
synthesis (SPPS).

Key Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of C18G

This protocol outlines the manual or automated synthesis of the C18G peptide using Fmoc (9-
fluorenylmethyloxycarbonyl) chemistry. SPPS involves the stepwise addition of protected amino
acids to a growing peptide chain anchored to an insoluble resin support.[3][4]

Materials:
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e Fmoc-Rink Amide resin (for C-terminal amide)

e Fmoc-protected amino acids

e Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate)

o Activation base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

o Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

e Solvents: High-purity DMF, DCM (Dichloromethane)

e Washing solvents: DMF, DCM, Isopropanol

¢ Solid-phase synthesis vessel (manual or automated synthesizer)

Procedure:

e Resin Preparation:

o Place the Fmoc-Rink Amide resin in the reaction vessel.

o Swell the resin in DMF for at least 1 hour to ensure optimal reaction conditions.[5]

e Fmoc Deprotection:

Drain the DMF from the swollen resin.

[¢]

o Add the 20% piperidine/DMF solution to the resin to remove the Fmoc protecting group
from the terminal amine.

o Agitate the mixture for a specified time (e.g., an initial 3 minutes, drain, then a second
treatment for 7-10 minutes).

o Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to
remove residual piperidine.[5]
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e Amino Acid Coupling:

o In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents
relative to resin substitution) in DMF.

o Add the coupling reagent (e.g., HBTU, 3-5 eq.) and the activation base (e.g., DIPEA, 6-10
eq.).

o Allow the amino acid to pre-activate for 1-2 minutes.
o Add the activated amino acid solution to the deprotected resin.

o Agitate the mixture for 1-2 hours to ensure complete coupling. A ninhydrin test can be
performed to confirm the absence of free primary amines.

e Washing:
o Drain the coupling solution.

o Wash the peptidyl-resin thoroughly with DMF (3-5 times) to remove excess reagents and
byproducts.[4]

o Repeat Synthesis Cycle:

o Repeat the deprotection, coupling, and washing steps for each amino acid in the C18G
sequence.

Cleavage from Resin and Deprotection

This step releases the synthesized peptide from the solid support and removes the side-chain
protecting groups.

Materials:

» Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. A common
ratio is 95% TFA, 2.5% TIS, and 2.5% water.[6]

* Ice-cold diethyl ether
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e Centrifuge and tubes

Procedure:

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the
peptidyl-resin with DCM and dry it under a stream of nitrogen.

e Add the cleavage cocktail to the resin in a fume hood.[7]

 Incubate the mixture at room temperature with occasional agitation for 2-3 hours. The resin
may change color, indicating the release of trityl-based protecting groups.[7]

« Filter the resin to collect the TFA solution containing the cleaved peptide.

» Precipitate the crude peptide by adding the TFA solution dropwise into a tube of ice-cold
diethyl ether (typically 10-20 times the volume of the TFA solution).[6]

» Awhite precipitate of the peptide should form. Allow it to precipitate fully at -20°C for at least
30 minutes.

o Centrifuge the mixture to pellet the crude peptide.

e Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove
residual scavengers.

Dry the crude peptide pellet under vacuum.

Peptide Purification by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method
for purifying synthetic peptides to a high degree.[8]

Materials:
e Preparative RP-HPLC system
e C18 HPLC column (e.g., Vydac C18)[8]

e Mobile Phase A: 0.1% TFA in HPLC-grade water
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e Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
» Lyophilizer
Procedure:

Dissolve the crude peptide in a minimal amount of Mobile Phase A. Some Mobile Phase B
can be added to aid solubility if needed.

Filter the dissolved peptide solution to remove any particulates.

Inject the sample onto the C18 column equilibrated with a low percentage of Mobile Phase B
(e.g., 5-10%).

Elute the peptide using a linear gradient of Mobile Phase B. The specific gradient will need to
be optimized but can start with a shallow gradient (e.g., 1% per minute). For example, a
gradient of 10% to 60% B over 50 minutes.[9]

Monitor the elution profile at 214 nm or 280 nm.
Collect fractions corresponding to the major peptide peak.

Analyze the collected fractions for purity using an analytical RP-HPLC system and for mass
using mass spectrometry.

Pool the pure fractions and freeze-dry (lyophilize) to obtain the final purified peptide as a
white, fluffy powder.

Characterization by Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the purified peptide, ensuring the
correct sequence was synthesized.

Procedure:

¢ Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50:50
water/acetonitrile with 0.1% formic acid).
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e Analyze the sample using Electrospray lonization Mass Spectrometry (ESI-MS).

o Compare the observed molecular weight with the calculated theoretical molecular weight of
C18G to confirm its identity.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data expected from the synthesis and

purification of the C18G peptide.

Parameter Typical Value Method of Analysis
Crude Peptide Yield 70-85% Gravimetric

Purified Peptide Yield 15-30% Gravimetric

Purity (Post-HPLC) >95% Analytical RP-HPLC

Observed Molecular Weight

Matches Theoretical

ESI-MS

Table 1. Synthesis and
Purification Data for C18G.
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. Gradient
Parameter Instrument Column Mobile Phases
Example
. A:0.1% TFAIn
o Preparative 10-60% B over
Purification C18, 10 um H20; B: 0.1% )
HPLC System ] 50 min
TFAin ACN
] A: 0.1% TFAin
) ) Analytical HPLC 5-95% B over 30
Purity Analysis C18, 3-5 um H20; B: 0.1% ]
System ) min
TFAin ACN
_ 50:50 ACN/H20 _ _
Identity ESI-TOF Mass ) ) ) Direct Infusion or
] ] Not Applicable with 0.1% Formic
Confirmation Spec. ) LC-MS
Acid
Table 2.
Analytical and
Purification
Parameters.
Visualizations
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Caption: Workflow for C18G peptide synthesis, from resin to final product.

Proposed Mechanism of C18G Action
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Caption: C18G's proposed antimicrobial mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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